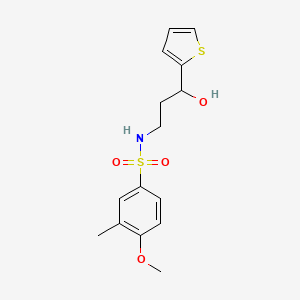

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . The reaction conditions, such as the use of aqueous sodium carbonate solution at pH 9, and the subsequent treatment with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and LiH, are crucial for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of substituents on the benzenesulfonamide core can significantly influence the molecular structure and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including chlorination , which can be used to introduce chloro substituents into the molecule. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical properties, such as solubility, are important for the pharmacological application of benzenesulfonamide derivatives. For instance, poor water solubility can necessitate the use of special formulations for drug delivery . The chemical properties, such as the ability to inhibit enzymes like kynurenine 3-hydroxylase and acetylcholinesterase , are critical for their therapeutic potential. The inhibitory effects are often evaluated using biochemical assays, and the mode of inhibition can be competitive, as seen with certain derivatives .

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

A study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research on sulfonamide-focused libraries has identified potent cell cycle inhibitors, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), which disrupt tubulin polymerization and show anticancer activity in clinical trials. High-density oligonucleotide microarray analysis further elucidates the gene expression changes induced by these sulfonamides, providing insights into their pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Enzymatic Inhibition

Studies on sulfonamide derivatives have shown potent inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. These inhibitors exhibit strong affinities toward CA isozymes I, II, and IV and have been explored for their potential in treating conditions like glaucoma by lowering intraocular pressure when applied topically (Casini et al., 2000).

Material Science and Nonlinear Optics

Research on thienyl-substituted pyridinium salts, including their synthesis and nonlinear optical (NLO) properties, has been conducted to explore their potential in NLO applications. These compounds exhibit significant second harmonic generation (SHG) efficiency, contributing to the development of materials for optical technologies (Li et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures have been known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Compounds with similar structures have been found to possess various biological activities .

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-10-12(5-6-14(11)20-2)22(18,19)16-8-7-13(17)15-4-3-9-21-15/h3-6,9-10,13,16-17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJPOSQHXAWXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)